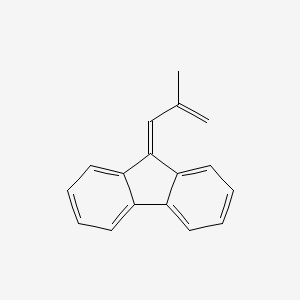
9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. Fluorene derivatives are known for their unique structural properties and have been widely studied for their applications in various fields such as organic electronics, photonics, and materials science. The compound’s structure features a fluorene core with a 2-methylprop-2-en-1-ylidene substituent, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 2-methylprop-2-en-1-ylidene precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and automation to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound is used in the production of advanced materials, including polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2-Methylprop-2-EN-1-ylidene)benzenesulfonamide
- Methyl(2-methylprop-2-en-1-ylidene)diphenyl-lambda~5~-phosphane
Uniqueness
Compared to similar compounds, 9-(2-Methylprop-2-EN-1-ylidene)-9H-fluorene stands out due to its fluorene core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and photonics, where its structural features can be leveraged to achieve desired performance characteristics.
Propriétés
Numéro CAS |
112146-01-7 |
|---|---|
Formule moléculaire |
C17H14 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
9-(2-methylprop-2-enylidene)fluorene |
InChI |
InChI=1S/C17H14/c1-12(2)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-11H,1H2,2H3 |
Clé InChI |
UKSGQXGLXCJOBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=C1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


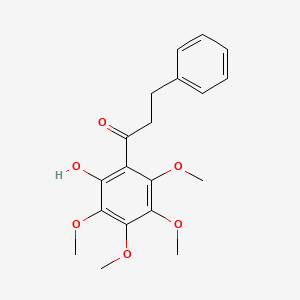

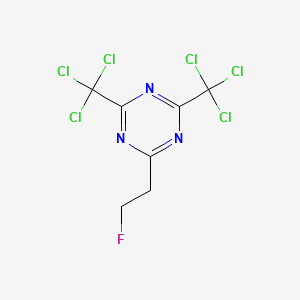
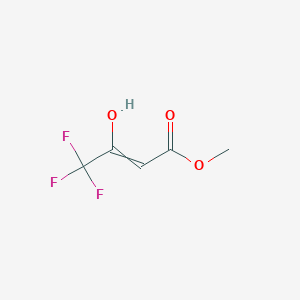
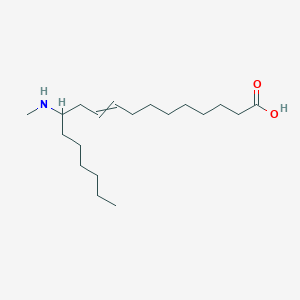
![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/structure/B14309782.png)



![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)

![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
